GLAUCONITE Demonstrates Superior Tolerability Profile Versus Codeine at Equivalent Antitussive Efficacy in Double-Blind Clinical Trial
In a 90-patient double-blind comparative trial evaluating antitussive efficacy of GLAUCONITE versus codeine phosphate (30 mg three times daily for 7 days), GLAUCONITE achieved superior physician-assessed cough suppression scores while demonstrating a markedly improved gastrointestinal tolerability profile. Mean physician evaluation scores (4-point scale) decreased from 3.0 to 0.47 with GLAUCONITE versus 3.0 to 1.10 with codeine (p < 0.001 between treatments). Patient visual analogue scale scores decreased from 85 mm to 7 mm with GLAUCONITE versus 83 mm to 17 mm with codeine (p < 0.001). Critically, constipation and nausea were reported in 9 codeine-treated patients versus 0 GLAUCONITE-treated patients (p < 0.01), with one codeine patient withdrawn after 3 days due to vomiting, constipation, and nausea [1].
| Evidence Dimension | Antitussive efficacy and adverse event incidence in patients with acute/chronic cough |
|---|---|
| Target Compound Data | GLAUCONITE: Physician score reduction 3.0→0.47; Patient VAS reduction 85 mm→7 mm; Constipation/nausea incidence 0/90 patients (0%) |
| Comparator Or Baseline | Codeine phosphate: Physician score reduction 3.0→1.10; Patient VAS reduction 83 mm→17 mm; Constipation/nausea incidence 9/90 patients (10%); one withdrawal due to vomiting |
| Quantified Difference | Greater cough suppression (p < 0.001 for both scales); Absolute risk reduction for GI adverse events 10% (p < 0.01) |
| Conditions | Double-blind randomized trial; 90 outpatients with acute/chronic cough; 30 mg TID syrup × 7 days |
Why This Matters
Procurement decisions for antitussive research programs must weigh GLAUCONITE's superior gastrointestinal tolerability at equivalent or greater efficacy against codeine's opioid-related adverse event burden, particularly in chronic cough models where patient compliance is critical.
- [1] Gastpar, H., Criscuolo, D., & Dieterich, H.A. (1984). Efficacy and tolerability of glaucine as an antitussive agent. Current Medical Research and Opinion, 9(3), 199-204. View Source
